N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide
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Overview
Description
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide is a complex organic compound that features a benzoxazole ring substituted with chloro and difluoro groups, and an acetamide moiety linked to a chloromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-amino-4,5-difluorobenzoic acid with a suitable reagent such as phosphoryl chloride.
Substitution Reactions: The benzoxazole intermediate is then subjected to chlorination and fluorination reactions to introduce the chloro and difluoro substituents.
Coupling with Acetamide: The final step involves coupling the substituted benzoxazole with 4-chloro-2-methylphenoxyacetic acid under conditions that facilitate the formation of the acetamide linkage, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its complex structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Agrochemicals: It may serve as a precursor or active ingredient in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might include signal transduction, apoptosis, or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5-difluorobenzoic acid
- 1-Chloro-2,4-difluorobenzene
- 2-Chloro-4-fluorotoluene
Uniqueness
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide is unique due to its combination of a benzoxazole ring with multiple halogen substituents and an acetamide linkage. This structure imparts distinct electronic and steric properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C22H14Cl2F2N2O3 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H14Cl2F2N2O3/c1-11-6-12(23)2-4-19(11)30-10-21(29)27-13-3-5-20-18(7-13)28-22(31-20)14-8-16(25)17(26)9-15(14)24/h2-9H,10H2,1H3,(H,27,29) |
InChI Key |
SIYPQEWMOKITEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
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